molecular formula C10H12ClNO4 B1388983 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride CAS No. 464932-74-9

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride

Cat. No.: B1388983
CAS No.: 464932-74-9
M. Wt: 245.66 g/mol
InChI Key: LDMXUXCAMZBRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C10H11NO4. It is a derivative of propionic acid and contains a benzodioxole moiety, which is a common structural motif in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or alkyl derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride is unique due to the presence of both the amino group and the benzodioxole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride is a chemical compound notable for its diverse biological activities. It is characterized by the presence of a benzodioxole moiety, which is associated with various bioactive compounds. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11NO4
  • CAS Number : 464932-74-9

The compound consists of an amino group attached to a propionic acid moiety linked to a benzo[1,3]dioxole ring. This unique structure contributes to its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound can modulate the activity of specific enzymes through hydrogen bonding and hydrophobic interactions facilitated by the benzodioxole structure.
  • Neurotransmitter Modulation : It has been shown to affect neurotransmitter systems, potentially influencing synaptic transmission and neuronal health. This suggests a role in neuropharmacology and neuroprotection .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : Studies suggest it may protect neurons from damage and improve synaptic plasticity, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies have shown potential antimicrobial effects, warranting further investigation into its applications in infectious diseases.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Investigated neuroprotective effects in animal models; showed significant reduction in neuronal death under oxidative stress conditions.
Study 2 Evaluated antimicrobial activity against various bacterial strains; demonstrated moderate inhibitory effects.
Study 3 Assessed anticancer activity in vitro; inhibited proliferation of specific cancer cell lines with IC50 values indicating effectiveness at micromolar concentrations.

Applications in Medicine and Industry

The compound's diverse biological activities suggest various applications:

  • Pharmaceutical Development : Potential use as a lead compound for developing new drugs targeting neurological disorders and cancers.
  • Research Tool : Serves as a reagent in biochemical assays and as a building block for synthesizing other bioactive molecules.
  • Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals in industrial applications.

Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMXUXCAMZBRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride
Reactant of Route 3
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride
Reactant of Route 4
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride
Reactant of Route 5
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride
Reactant of Route 6
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.